YLT205: A Novel Apoptosis Inducer for Colorectal Cancer Therapy
YLT205: A Novel Apoptosis Inducer for Colorectal Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Colorectal cancer remains a significant global health challenge, necessitating the development of novel therapeutic agents. This guide provides an in-depth technical overview of YLT205, a novel small-molecule compound with demonstrated pro-apoptotic and anti-tumor activity in preclinical models of human colorectal cancer. YLT205 has been shown to induce apoptosis through the mitochondrial pathway and effectively inhibit tumor growth in vivo, positioning it as a promising candidate for further investigation and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the chemical properties, mechanism of action, and experimental evaluation of YLT205.
Chemical Identity and Physicochemical Properties of YLT205
YLT205 is a synthetic small molecule with the chemical formula C16H12BrClN4O2S2.[1] Its chemical structure and key identifiers are detailed below.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of YLT205
| Property | Value | Source |
| IUPAC Name | N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide | [1] |
| CAS Number | 1316196-63-0 | [1] |
| Molecular Formula | C16H12BrClN4O2S2 | [1] |
| Molecular Weight | 471.77 g/mol | [1] |
| SMILES | O=C(NC1=NC=C(Br)C=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and in the dark. | [1] |
Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis
YLT205 exerts its anti-cancer effects by inducing apoptosis in human colorectal cancer cells primarily through the intrinsic, or mitochondrial, pathway.[1][2] This is a critical cell death signaling cascade that is often dysregulated in cancer, making it a key target for therapeutic intervention. The pro-apoptotic activity of YLT205 is characterized by a series of well-defined molecular events.
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's susceptibility to apoptotic stimuli. Treatment of human colorectal cancer cells with YLT205 leads to a significant down-regulation of the anti-apoptotic protein Bcl-2 and a concurrent up-regulation of the pro-apoptotic protein Bax .[1][2] This shift in the Bax/Bcl-2 ratio is a critical initiating event, tipping the cellular balance towards apoptosis.
Disruption of Mitochondrial Integrity and Cytochrome c Release
The altered balance of Bcl-2 family proteins at the mitochondrial outer membrane leads to its permeabilization. This is a pivotal "point of no return" in the apoptotic process. YLT205 treatment has been shown to disrupt the mitochondrial membrane potential .[1][2] This disruption facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. A key event in this process is the release of cytochrome c .[1][2]
Caspase Activation Cascade
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9. The activation of caspase-9 , an initiator caspase, initiates a downstream cascade of effector caspases.[1][2] YLT205 treatment leads to the cleavage and activation of caspase-3 , the primary executioner caspase.[1][2] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Inhibition of Pro-Survival Signaling
In addition to its direct effects on the mitochondrial apoptosis machinery, YLT205 has been observed to impair the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK) , also known as ERK1/2.[1] The MAPK/ERK pathway is a critical signaling cascade that promotes cell proliferation and survival. By inhibiting its activation, YLT205 further contributes to its anti-cancer activity. Notably, the expression of phosphorylated protein kinase B (Akt), another key pro-survival signaling molecule, was not affected by YLT205 treatment.[1]
Caption: Workflow for assessing cell viability with MTT assay.
Protocol:
-
Cell Seeding: Seed human colorectal cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of YLT205 in culture medium. Remove the existing medium from the wells and add 100 µL of the YLT205-containing medium or vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following YLT205 treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with YLT205 at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the YLT205-induced apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with YLT205, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, p-p44/42, total p44/42, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of YLT205 in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human colorectal cancer cells (e.g., 5 x 10^6 HCT116 or SW620 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer YLT205 (e.g., via intraperitoneal injection) at various doses (e.g., 50, 100, 150 mg/kg/day) and a vehicle control daily or on a specified schedule. [2]4. Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Further Analysis: Tumors can be processed for immunohistochemistry (e.g., for Ki-67 to assess proliferation and cleaved caspase-3 for apoptosis) and TUNEL assays to confirm apoptosis. [2]
Summary and Future Directions
YLT205 is a promising novel small molecule that induces apoptosis in human colorectal cancer cells through the mitochondrial pathway. [1][2]Its ability to modulate key apoptotic regulators and inhibit tumor growth in preclinical models highlights its therapeutic potential. [1][2]Future research should focus on elucidating the direct molecular target(s) of YLT205, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in combination with other chemotherapeutic agents. The comprehensive data presented in this guide provide a solid foundation for further investigation into the development of YLT205 as a potential new therapy for colorectal cancer.
References
-
Zhu Y, Xia Y, Ye T, et al. A novel small-molecule YLT205 induces apoptosis in human colorectal cells via mitochondrial apoptosis pathway in vitro and inhibits tumor growth in vivo. Cell Physiol Biochem. 2014;33(4):1194-1206. doi:10.1159/000358682. Available from: [Link]
-
ResearchGate. A Novel Small-Molecule YLT205 Induces Apoptosis in Human Colorectal CellsviaMitochondrial Apoptosis PathwayIn Vitroand Inhibits Tumor GrowthIn Vivo. Available from: [Link]
